molecular formula C20H15N7OS2 B13885890 4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B13885890
M. Wt: 433.5 g/mol
InChI Key: LVFVAHFJXVTLSJ-UHFFFAOYSA-N
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Description

4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that features a thiazole ring, an isoquinoline moiety, and a thieno[3,2-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the construction of the isoquinoline moiety, and finally the formation of the thieno[3,2-d]pyrimidine core. Each step requires specific reagents and conditions, such as the use of sulfur and nitrogen sources for the thiazole ring, and various condensation reactions for the isoquinoline and thieno[3,2-d]pyrimidine structures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of potential derivatives .

Scientific Research Applications

4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and other industrial chemicals[][6].

Mechanism of Action

The mechanism of action of 4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is unique due to its combination of a thiazole ring, isoquinoline moiety, and thieno[3,2-d]pyrimidine core. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C20H15N7OS2

Molecular Weight

433.5 g/mol

IUPAC Name

4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H15N7OS2/c1-10-2-3-12-11(4-5-22-18(12)27-20-23-6-7-29-20)14(10)26-19(28)13-8-30-16-15(13)24-9-25-17(16)21/h2-9H,1H3,(H,26,28)(H2,21,24,25)(H,22,23,27)

InChI Key

LVFVAHFJXVTLSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=NC=CS3)NC(=O)C4=CSC5=C4N=CN=C5N

Origin of Product

United States

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